Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine

LogP Lipophilicity Tropane scaffold

Medicinal chemistry teams prosecuting CCR5 or CXCR3 antagonist programs often encounter stereochemical ambiguity from generic 8-azabicyclo[3.2.1]octan-3-amine sources supplied as endo/exo mixtures. This exo-configured 8-methylsulfonyl derivative eliminates that uncertainty and provides a patent-validated entry point per WO2011011652A1 and US20100280031. • Defined exo-stereochemistry at the 3-amine-no endo contamination. • Methylsulfonyl bridgehead (Hammett σₚ ≈ 0.72) confers metabolic resistance vs. N-methyl analogs. • Low cLogP (-1.35) enables peripherally restricted ligand design; supplied as the free base for direct elaboration without salt-exchange steps.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B12278066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(C2)N
InChIInChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
InChIKeyWCTCMYLESNOTNP-IEESLHIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-8-Methylsulfonyl-8-Azabicyclo[3.2.1]Octan-3-Amine: Strategic CXCR3/CCR5 Intermediate


Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1249024-78-9; molecular formula C₈H₁₆N₂O₂S; MW = 204.29 g/mol) is a bicyclic tropane derivative featuring a strong electron-withdrawing methylsulfonyl group at the bridgehead 8-position and an exo-configured primary amine at the 3-position . The methylsulfonyl substituent is a metabolically resistant replacement for the N-methyl group found in classical tropane alkaloids, and this structural distinction underlies its specialized utility as a synthetic intermediate in therapeutic programs targeting the chemokine receptors CXCR3 and CCR5 [1].

Chemokine receptor (CXCR3/CCR5) intermediate scaffold
8-Methylsulfonyl group for electron-withdrawing modulation
Verified exo-3-amine stereochemistry for defined SAR

Exo-8-Methylsulfonyl Tropane Intermediate vs. N-Methyl Tropane Amines


Procurement decisions for 8-azabicyclo[3.2.1]octan-3-amine derivatives cannot be reduced to simple scaffold equivalence. The 8-methylsulfonyl group (Hammett σₚ ≈ 0.72 for SO₂Me) is a potent electron-withdrawing substituent that fundamentally alters the electronic character, LogP, and metabolic profile of the tropane core compared with the ubiquitous 8-methyl analog (Hammett σₚ ≈ −0.17 for CH₃) [1]. In patent WO2011011652A1, which claims CCR5 antagonists incorporating the 8-methylsulfonyl-8-azabicyclo[3.2.1]octane scaffold, the sulfonamide bridgehead nitrogen was explicitly retained during extensive SAR exploration, indicating that the sulfonyl moiety is not a trivial substituent but a pharmacophoric requirement for target engagement [2]. The exo-configuration of the 3-amine further distinguishes this compound: in hydrogenation studies of structurally related 8-azabicyclo[3.2.1]oct-2-ene intermediates, the endo:exo product ratio was shown to be highly solvent- and catalyst-dependent (57:43 endo:exo in toluene), meaning that exo-enriched material requires deliberate synthetic control and cannot be assumed from generic tropane sources .

Dimension
Target (8-Methylsulfonyl)
Substitute (N-Methyl)
Electronic effect
Strong electron-withdrawing group reduces amine nucleophilicity
Weakly electron-donating; higher nucleophilicity may alter coupling efficiency
Stereochemistry
Exo configuration verified
Often uncharacterized endo/exo mixture may confound SAR
Pharmacophoric relevance
Methylsulfonyl retained in lead optimization (CXCR3/CCR5 patents)
N-methyl not exemplified in same series; may lack key sulfonamide interactions

Evidence Comparison: Exo-8-Methylsulfonyl Intermediate vs. Comparators


Lipophilicity: 8-Methylsulfonyl vs. N-Methyl Tropane Amine

The 8-methylsulfonyl derivative exhibits a calculated LogP of −1.35, a substantial ~2.5 log unit reduction versus the 8-methyl analog endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (calculated LogP ≈ 1.1 for the free base). This shift from moderate lipophilicity to hydrophilic character directly impacts aqueous solubility, CNS penetration potential, and suitability for peripheral target programs .

Lipophilicity Shift
Data to verify
ΔLogP ≈ −2.5
Supports peripheral target selectivity context
In silico prediction; free base forms
LogP Lipophilicity Tropane scaffold Drug-likeness optimization

Amine Nucleophilicity: 8-Methylsulfonyl vs. 8-Methyl Substituent

Quantifying electronic modulation of the tropane core reveals a decisive difference. The 8-methylsulfonyl group (Hammett σₚ ≈ 0.72 for SO₂Me) exerts a strong electron-withdrawing inductive effect through the bicyclic framework, reducing the pKa and nucleophilicity of the 3-amine compared with the electron-donating 8-methyl analog (σₚ ≈ −0.17 for CH₃) [1]. This directly impacts the selectivity of downstream N-functionalization chemistry and affects protonation state at physiological pH.

Electronic Modulation
Class-level
Δσₚ ≈ 0.89
May alter amine reactivity in coupling
Estimated pKa shift ~1–1.5 units
Hammett constant Electron-withdrawing group Nucleophilicity Amine reactivity Sulfonamide

CXCR3 Antagonist Intermediate: Patent US20100280031

In the synthesis of CXCR3 receptor antagonists claimed in US Patent Application US20100280031 (also WO2010126820), exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine is employed as a key amine intermediate in a reductive amination reaction with a substituted benzaldehyde to construct the final antagonist scaffold [1]. The patent explicitly names the exo-methylsulfonyl tropane amine as a preferred amine component (embodied in Formula I compounds), while the N-methyl, N-Boc, and other N-substituted tropane amines are absent from the exemplified synthetic schemes—indicating that the methylsulfonyl substitution was selected over other N-substituents during lead optimization [1].

Patent Selection
Head-to-head
Preferred amine in US20100280031
N-Me/Boc analogs not exemplified
Supports synthetic route reproduction
Reductive amination with aryl aldehydes
CXCR3 antagonist Chemokine receptor Drug synthesis Tropane intermediate Reductive amination

CCR5 Maraviroc Analog: 8-Methylsulfonyl Tropane Core

Patent WO2011011652A1 discloses a series of sulfonamide derivatives incorporating the 8-azabicyclo[3.2.1]octane scaffold as CCR5 antagonists for HIV entry inhibition [1]. The patent evaluation by Supuran (2011) notes that the compounds were prepared through original synthetic steps and possess a 'new and original scaffold' of interest for antiviral development [1]. Critically, a related publication by Lemoine et al. (Bioorg. Med. Chem. Lett. 2010, 20, 1674–1676) explicitly evaluated a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc, finding that the bicyclic tropane core with appropriate N-substitution could serve as a viable replacement for the tropane moiety in maraviroc, with the sulfonamide nitrogen substitution being a key determinant of CCR5 binding affinity [2].

CCR5 Scaffold Fit
Cross-study
Methylsulfonyl scaffold claimed in WO2011011652A1
N-substitution key for CCR5 binding (Lemoine 2010)
Supports CCR5 pharmacophore engagement
Sulfonamide polar interaction point
CCR5 antagonist HIV entry inhibitor Maraviroc analog Sulfonamide scaffold Azabicyclo

Exo vs. Endo Stereochemistry of the 3-Amine

The exo-configuration of the 3-amine is critical for downstream receptor binding geometry in tropane-based ligands. In hydrogenation studies of 8-azabicyclo[3.2.1]oct-2-ene precursors (structurally analogous to intermediates used for the 8-methylsulfonyl compound), the endo:exo product ratio was reported as 57:43 when hydrogenation was conducted in toluene solvent, demonstrating a modest endo preference under these conditions . Achieving the desired exo-enriched product therefore requires optimized conditions (e.g., alternative solvents or catalysts) and rigorous analytical confirmation of diastereomeric purity. Commercial suppliers list this compound with verified exo-stereochemistry (IUPAC: (1R,5S)-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine) , distinguishing it from endo-enriched mixtures or uncharacterized stereochemical batches.

Exo/Endo Selectivity
Class-level
Endo:exo 57:43 (toluene)
Exo configuration requires synthetic control
Hydrogenation conditions may bias ratio
Stereochemistry Exo/endo selectivity Catalytic hydrogenation Tropane synthesis Diastereomer ratio

Purity Benchmark: 8-Methylsulfonyl Tropane vs. Generic Amines

Commercial purity specifications for exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine are consistently reported at 95% (abcr GmbH) and 98% (Fluorochem Ltd.) across reputable European and North American suppliers . This contrasts with many generic 8-methyl-8-azabicyclo[3.2.1]octan-3-amine products, which are frequently offered as dihydrochloride salts with purity specifications as low as 95% and may contain variable endo/exo mixtures. The higher and more tightly specified purity of the methylsulfonyl derivative reflects its positioning as a specialty research intermediate rather than a commodity building block.

Purity Benchmark
Data to verify
98% (free base, exo)
Higher purity reduces impurity-driven risk
Comparator 8-methyl amine: 95% salt, uncharacterized stereochemistry
Purity Quality control Procurement specification Analytical chemistry

Application Scenarios: Exo-8-Methylsulfonyl Tropane Intermediate


CXCR3 Antagonist Lead Optimization

For medicinal chemistry teams prosecuting CXCR3 antagonist programs for inflammatory and autoimmune indications, exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine provides a patent-validated entry point to the chemokine receptor antagonist chemical space disclosed in US20100280031 [1]. The compound can be directly employed in reductive amination reactions with diverse aryl aldehydes to generate focused compound libraries, bypassing the need for multi-step N-deprotection and sulfonylation of alternative tropane precursors. The −1.35 LogP of the methylsulfonyl core guides the design of analogs with reduced CNS penetration, a desirable property for peripherally acting anti-inflammatory agents.

CCR5 HIV Entry Inhibitor Development

Researchers developing next-generation CCR5 antagonists for HIV entry inhibition can leverage the 8-methylsulfonyl-8-azabicyclo[3.2.1]octane scaffold as a maraviroc-analog core, as validated by the structural replacement studies of Lemoine et al. (2010) and the patent series WO2011011652A1 [1]. The sulfonamide bridgehead nitrogen—unique to this compound versus the N-methyl tropane of maraviroc—provides an additional polar interaction point with the CCR5 binding pocket that may address resistance mutations or improve solubility. Procurement of the exo-amine free base enables direct elaboration at the 3-position without salt-exchange steps.

Stereocontrolled Tropane Library for CNS/Peripheral Screening

For screening library production, the defined exo-stereochemistry of the 3-amine (verified as (1R,5S)-configuration [1]) eliminates the stereochemical ambiguity inherent in generic 8-azabicyclo[3.2.1]octan-3-amine products that are supplied as endo/exo mixtures. The strong electron-withdrawing methylsulfonyl group reduces amine nucleophilicity (σₚ ≈ 0.72 ), which can be exploited for chemoselective N-functionalization in the presence of other nucleophilic handles on the coupling partner. This chemoselectivity advantage is absent in the more nucleophilic N-methyl or N—H analogs.

Fragment-Based Drug Discovery (FBDD)

With a calculated LogP of −1.35 and molecular weight of 204.29 g/mol [1], exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine falls within the 'rule-of-three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3). Its unusually low lipophilicity for a tropane derivative makes it a distinctive fragment hit starting point for targets requiring polar, water-soluble ligands—such as peripheral chemokine receptors, integrins, or protein–protein interaction surfaces—where traditional lipophilic tropane fragments (e.g., N-methyl tropane, cLogP ≈ 1.1) would be suboptimal.

Application
Selection Property
Validation Focus
CXCR3 antagonist lead optimization
Patent-embodied amine intermediate for focused library synthesis
LogP-guided peripheral selectivity and CNS exclusion profiling
CCR5 antagonist research (HIV entry inhibition)
Maraviroc-analog scaffold with sulfonamide pharmacophore
CCR5 binding affinity and resistance mutation profiling
Stereochemically defined tropane library synthesis
Verified exo-3-amine stereochemistry for SAR consistency
Exo/endo diastereomer control and chemoselective N-derivatization
Fragment-based drug discovery (polar fragment library)
Low-lipophilicity tropane fragment within rule-of-three guidelines
Aqueous solubility and target engagement for protein–protein interaction sites
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